4-((5-Bromo-1H-indol-3-yl)methyl)morpholine
Overview
Description
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is a chemical compound with the molecular formula C13H15BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound, and morpholine, a heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine typically involves the reaction of 5-bromoindole with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atom of the indole ring, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-bromoindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which play a role in neurotransmission. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine
- 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
- 4-((5-Bromo-3-chloropyridin-2-yl)morpholine)
Uniqueness
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is unique due to the presence of both the bromine atom and the morpholine ring. The bromine atom enhances the compound’s reactivity and potential for further functionalization, while the morpholine ring contributes to its solubility and biological activity .
Properties
IUPAC Name |
4-[(5-bromo-1H-indol-3-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRPKFNROMGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144554 | |
Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102043-55-0 | |
Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102043550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(5-bromo-3-indolylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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